Heptafluoro-1-methoxypropane

Catalog No.
S718050
CAS No.
375-03-1
M.F
C4H3F7O
M. Wt
200.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluoro-1-methoxypropane

CAS Number

375-03-1

Product Name

Heptafluoro-1-methoxypropane

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-methoxypropane

Molecular Formula

C4H3F7O

Molecular Weight

200.05 g/mol

InChI

InChI=1S/C4H3F7O/c1-12-4(10,11)2(5,6)3(7,8)9/h1H3

InChI Key

NOPJRYAFUXTDLX-UHFFFAOYSA-N

SMILES

COC(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

COC(C(C(F)(F)F)(F)F)(F)F

Solvent for Fluorinated Materials:

Due to its high boiling point (34.18 °C) and stability towards many chemicals, Heptafluoro-1-methoxypropane could be a valuable solvent for research involving fluorinated materials. These materials often require specialized solvents due to their unique properties. Heptafluoro-1-methoxypropane's fluorinated nature might offer compatibility with these materials, allowing for easier handling and processing during research (US National Library of Medicine, National Institutes of Health: ).

Study of Perfluorinated Compounds (PFCs):

Heptafluoro-1-methoxypropane's similarity to PFCs, a class of man-made chemicals raising environmental concerns, could be advantageous for research on their properties and behavior. Scientists might use Heptafluoro-1-methoxypropane as a model compound to study the environmental fate and transport of PFCs or develop methods for their degradation (US Environmental Protection Agency: ).

High-Performance Liquid Chromatography (HPLC):

The potential solvent properties of Heptafluoro-1-methoxypropane make it a candidate for investigation in HPLC, a technique for separating and analyzing compounds. Its unique characteristics could offer advantages like high volatility or selectivity for specific analytes, leading to improved separation techniques in research (American Chemical Society: ).

Heptafluoro-1-methoxypropane, also known as 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, is a fluorinated ether with the molecular formula C4H3F7OC_4H_3F_7O and a molecular weight of approximately 200.06 g/mol. This compound appears as a colorless to light yellow liquid at room temperature, with a boiling point of about 34 °C and a melting point of -122 °C . It is characterized by its high fluorine content, which contributes to its unique chemical properties and stability.

Typical of ethers and fluorinated compounds. It can participate in:

  • Nucleophilic Substitution Reactions: The ether bond can be cleaved under strong nucleophilic conditions.
  • Dehydrofluorination: Under specific conditions, it can lose hydrogen fluoride, leading to the formation of unsaturated fluorinated compounds.
  • Hydrolysis: Although insoluble in water, it may react with strong acids or bases under certain conditions.

Heptafluoro-1-methoxypropane can be synthesized through several methods:

  • Fluorination of Propylene Oxide: This involves the reaction of propylene oxide with fluorinating agents to introduce fluorine atoms into the molecule.
  • Alkylation Reactions: Using perfluorinated alcohols and alkyl halides can yield heptafluoro-1-methoxypropane through nucleophilic substitution mechanisms.
  • Direct Fluorination: Utilizing elemental fluorine in controlled conditions to fluorinate hydrocarbons may also produce this compound.

Heptafluoro-1-methoxypropane has several applications:

  • Solvent: It is used as a solvent in various chemical processes due to its stability and ability to dissolve a range of substances.
  • Refrigerant: Its low boiling point makes it suitable for use in refrigeration systems.
  • Aerosol Propellant: It can serve as an environmentally friendly propellant in aerosol formulations.

Heptafluoro-1-methoxypropane shares similarities with several other fluorinated ethers. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBoiling Point (°C)Unique Features
Heptafluoro-1-methoxypropaneC4H3F7O34High fluorine content; very toxic to aquatic life
Perfluoropropyl methyl etherC4H5F745Used primarily as a solvent; less toxic
1H,1H,2H,2H-perfluorodecyl methyl etherC13H11F1760Higher molecular weight; more stable
Trifluoroacetic acidC2HF3O272Strong acid; used in organic synthesis

Heptafluoro-1-methoxypropane's unique combination of properties makes it particularly valuable in industrial applications while also raising environmental concerns due to its toxicity.

Molecular Structure and Configuration

Heptafluoro-1-methoxypropane exhibits a distinctive molecular architecture characterized by a propane backbone containing seven fluorine atoms and one methoxy functional group [1]. The compound possesses the molecular formula C₄H₃F₇O with a molecular weight of 200.05 grams per mole [2] [3]. The structural arrangement features a three-carbon chain where the first and second carbon atoms are fully substituted with fluorine atoms, while the third carbon bears both fluorine atoms and the methoxy group attachment [1].

The molecular geometry demonstrates a tetrahedral configuration around each carbon center, consistent with sp³ hybridization [4]. The presence of highly electronegative fluorine atoms creates significant electron-withdrawing effects throughout the molecular framework [5]. The methoxy group (-OCH₃) is positioned at the terminal carbon, establishing an ether linkage that influences the compound's overall polarity and intermolecular interactions [1] [5].

The SMILES notation COC(F)(F)C(F)(F)C(F)(F)F provides a comprehensive representation of the atomic connectivity and bonding pattern [5]. The three-dimensional structure reveals that the carbon-fluorine bonds maintain typical lengths of approximately 1.35 Angstroms, while the carbon-oxygen bond in the ether linkage extends to approximately 1.43 Angstroms [4].

PropertyValue
Molecular FormulaC₄H₃F₇O
Molecular Weight200.05 g/mol
SMILESCOC(F)(F)C(F)(F)C(F)(F)F
InChI KeyNOPJRYAFUXTDLX-UHFFFAOYSA-N
Melting Point-122°C to -123°C
Boiling Point34°C
Density1.409 g/cm³

Nomenclature Systems and Naming Conventions

The systematic nomenclature of heptafluoro-1-methoxypropane follows established International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds [1]. The primary International Union of Pure and Applied Chemistry name, 1,1,1,2,2,3,3-heptafluoro-3-methoxypropane, explicitly indicates the positions of all seven fluorine substituents and the location of the methoxy group [1] [6].

Alternative systematic naming approaches include the designation "Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-" which emphasizes the propane backbone structure [1] [4]. This nomenclature system prioritizes the base hydrocarbon chain while indicating the specific substitution pattern through numerical locants [1].

The compound is also recognized through functional group-based naming conventions as heptafluoropropyl methyl ether and methyl perfluoropropyl ether [1] [3]. These designations emphasize the ether functional group and highlight the relationship between the fluorinated propyl moiety and the methyl group [6] [5].

Common chemical naming practices have established several accepted variations including methyl heptafluoropropyl ether and perfluoropropyl methyl ether [1] [7]. These alternative names reflect different approaches to describing the molecular structure while maintaining chemical accuracy [3] [6].

Naming SystemName
International Union of Pure and Applied Chemistry Name1,1,1,2,2,3,3-heptafluoro-3-methoxypropane
Alternative International Union of Pure and Applied ChemistryPropane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-
Systematic NameHeptafluoropropyl methyl ether
Common NameMethyl perfluoropropyl ether
Trade NameNovec 7000

Chemical Classification and Taxonomy

Heptafluoro-1-methoxypropane belongs to the broader class of hydrofluoroethers, which are characterized by the presence of both carbon-fluorine bonds and ether functional groups [8]. This classification encompasses compounds with the general structural motif containing fluorinated carbon chains connected through oxygen linkages [8]. The compound specifically falls within the subclass of partially segregated hydrofluoroethers due to its structural arrangement where fluorinated and non-fluorinated segments are distinctly separated [9].

The taxonomic classification further identifies heptafluoro-1-methoxypropane as a member of the per- and polyfluoroalkyl substances family [1] [10]. This designation reflects the presence of multiple carbon-fluorine bonds within the molecular structure, meeting the criteria established by regulatory agencies for per- and polyfluoroalkyl substances identification [10]. The compound satisfies the Organization for Economic Cooperation and Development definition of per- and polyfluoroalkyl substances as a fluorinated substance containing at least one fully fluorinated methyl or methylene carbon atom [10].

From an organofluorine chemistry perspective, the compound represents a fluorinated ether derivative where the high degree of fluorination significantly influences its physical and chemical properties [11] [12]. The presence of seven fluorine atoms creates a partially fluorinated alkyl chain, distinguishing it from fully perfluorinated analogs [9] [8].

The chemical classification system recognizes heptafluoro-1-methoxypropane as an aliphatic ether with extensive fluorine substitution [1] [13]. This categorization emphasizes both the ether functional group and the aliphatic nature of the carbon framework [14]. The compound's classification within hydrofluoroether categories specifically identifies it as a methoxy-substituted perfluoroalkyl compound [15] [16].

Registry and Identification Standards

Chemical Abstracts Service Registry (375-03-1)

The Chemical Abstracts Service Registry Number 375-03-1 serves as the definitive international identifier for heptafluoro-1-methoxypropane [1] [2] [3]. This unique numerical designation was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification within global chemical databases [17] [7]. The registry number facilitates accurate cross-referencing across scientific literature, regulatory documents, and commercial databases [13].

The Chemical Abstracts Service system ensures that 375-03-1 corresponds exclusively to the specific molecular structure and stereochemistry of heptafluoro-1-methoxypropane [1] [4]. This registry entry includes comprehensive structural information, molecular formula verification, and standardized nomenclature data [3] [6]. The Chemical Abstracts Service database maintains detailed records of the compound's discovery, initial characterization, and subsequent research developments [1].

Registry SystemIdentifier
Chemical Abstracts Service Registry Number375-03-1
DSSTox Substance IDDTXSID7074909
Nikkaji NumberJ641.708F
MDL NumberMFCD01320779
PubChem CID2774943
WikiData IDQ66084471

Alternative Naming Systems

International chemical databases employ various alternative naming systems for heptafluoro-1-methoxypropane to ensure comprehensive identification across different scientific disciplines [1] [6]. The National Institute of Standards and Technology WebBook utilizes the systematic name "1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane" as the primary identifier [4] [19]. This standardized approach ensures consistency within thermodynamic and spectroscopic databases [4].

The European chemical inventory systems recognize the compound through multiple synonymous designations including "1-Methoxyheptafluoropropane" and related structural descriptors [6] [20]. These alternative names accommodate different regional naming preferences while maintaining chemical accuracy [6] [7].

Specialized databases employ functional group-based naming systems such as "perfluoropropyl methyl ether" and "methyl perfluoropropyl ether" [1] [3]. These designations emphasize the ether linkage and provide intuitive understanding of the molecular structure [5] [7].

The Japanese Chemical Substance Dictionary (Nikkaji) assigns the identifier J641.708F and employs Japanese chemical nomenclature conventions for domestic regulatory and research applications [1] [7]. This system ensures proper identification within Japanese scientific and industrial contexts [13].

XLogP3

2.6

Vapor Pressure

565.98 mmHg

Other CAS

375-03-1

Wikipedia

Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Propane, 1,1,1,2,2,3,3-heptafluoro-3-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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